7-(2-Fluorophenyl)-3-[(2-fluorophenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(2-Fluorophenyl)-3-[(2-fluorophenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with fluorophenyl and carbamoyl groups, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-fluorophenyl)-3-[(2-fluorophenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe fluorophenyl and carbamoyl groups are then introduced via substitution reactions using reagents such as fluorobenzene and carbamoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes can be employed to enhance reaction efficiency and reduce production costs. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-(2-Fluorophenyl)-3-[(2-fluorophenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Fluorobenzene, carbamoyl chloride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
7-(2-Fluorophenyl)-3-[(2-fluorophenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 7-(2-fluorophenyl)-3-[(2-fluorophenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)thiophene-2-carboxylic acid:
1-((4-Fluorophenyl)carbamoyl) cyclopropanecarboxylic acid: A compound used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
7-(2-Fluorophenyl)-3-[(2-fluorophenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific structural features, such as the fused pyrazolo[1,5-a]pyrimidine core and the presence of multiple fluorophenyl and carbamoyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H14F2N4O3 |
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Molecular Weight |
396.3 g/mol |
IUPAC Name |
7-(2-fluorophenyl)-3-[(2-fluorophenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C20H14F2N4O3/c21-13-6-2-1-5-11(13)17-9-16(20(28)29)24-18-12(10-23-26(17)18)19(27)25-15-8-4-3-7-14(15)22/h1-10,17,24H,(H,25,27)(H,28,29) |
InChI Key |
ZLWFPIGAYLODCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C=C(NC3=C(C=NN23)C(=O)NC4=CC=CC=C4F)C(=O)O)F |
Origin of Product |
United States |
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